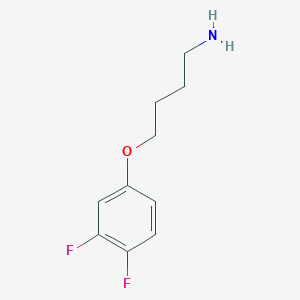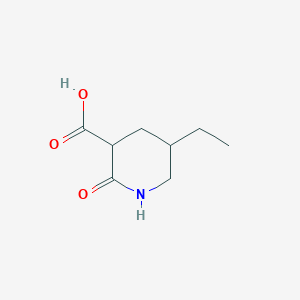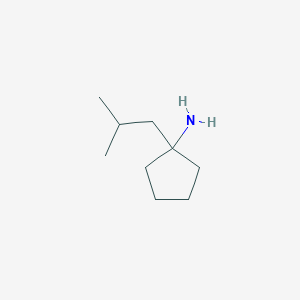
1-(2-Methylpropyl)cyclopentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylpropyl)cyclopentan-1-amine is an organic compound with the molecular formula C9H19N It is a cycloalkane derivative featuring a cyclopentane ring substituted with a 2-methylpropyl group and an amine group
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)cyclopentan-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with 2-methylpropylamine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the aforementioned synthetic route. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: 1-(2-Methylpropyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated amines, acylated amines.
科学的研究の応用
1-(2-Methylpropyl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 1-(2-Methylpropyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The cyclopentane ring provides structural rigidity, which can enhance binding affinity and specificity.
類似化合物との比較
Cyclopentylamine: Similar structure but lacks the 2-methylpropyl group.
2-Methylcyclopentylamine: Similar structure but the methyl group is directly attached to the cyclopentane ring.
Isobutylamine: Lacks the cyclopentane ring, only has the 2-methylpropyl group attached to the amine.
Uniqueness: 1-(2-Methylpropyl)cyclopentan-1-amine is unique due to the presence of both the cyclopentane ring and the 2-methylpropyl group. This combination provides distinct steric and electronic properties, making it a valuable compound for specific applications in synthesis and research.
特性
分子式 |
C9H19N |
|---|---|
分子量 |
141.25 g/mol |
IUPAC名 |
1-(2-methylpropyl)cyclopentan-1-amine |
InChI |
InChI=1S/C9H19N/c1-8(2)7-9(10)5-3-4-6-9/h8H,3-7,10H2,1-2H3 |
InChIキー |
QJYSLTRMLPSKJK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1(CCCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


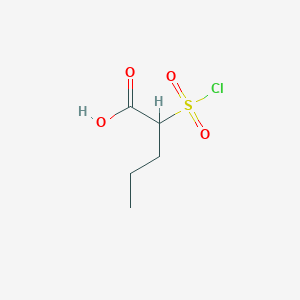
![{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13252599.png)
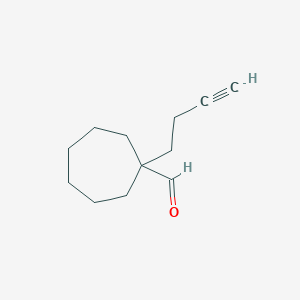
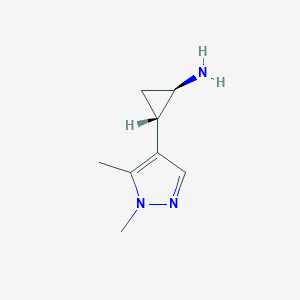
![tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13252606.png)

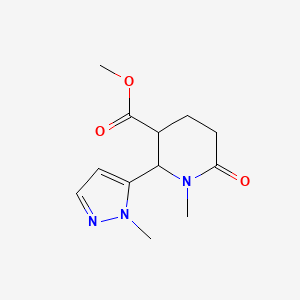
![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B13252619.png)
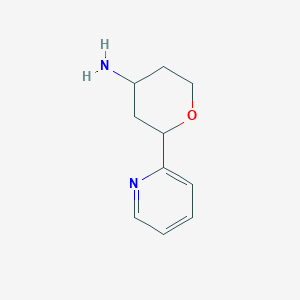
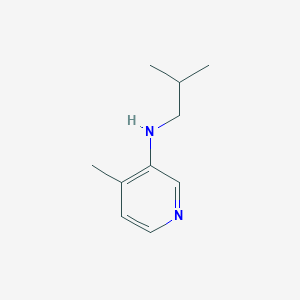
![3-[(Butan-2-yloxy)methyl]-4-methoxyaniline](/img/structure/B13252639.png)
